molecular formula C9H8FNO B8258024 3-Ethoxy-4-fluorobenzonitrile

3-Ethoxy-4-fluorobenzonitrile

Cat. No.: B8258024
M. Wt: 165.16 g/mol
InChI Key: MBKMPRFDERKMAH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy (-OCH₂CH₃) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The ethoxy group contributes electron-donating effects, while fluorine introduces electron-withdrawing properties, creating a balance that influences reactivity, solubility, and applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

3-ethoxy-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMPRFDERKMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorobenzonitrile typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: Industrial production methods for 3-Ethoxy-4-fluorobenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recycling of solvents and catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 3-Ethoxy-4-fluorobenzylamine.

    Oxidation: 3-Ethoxy-4-fluorobenzoic acid.

Scientific Research Applications

3-Ethoxy-4-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethoxy-4-fluorobenzonitrile with key analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Key Properties Applications References
3-Ethoxy-4-fluorobenzonitrile Not provided C₉H₈FNO ~165.17 3-ethoxy, 4-fluoro Moderate lipophilicity, balanced polarity Intermediate for pharmaceuticals Inferred
3-Fluoro-4-methoxybenzonitrile 331-62-4 C₈H₆FNO 151.14 3-fluoro, 4-methoxy Higher water solubility vs. ethoxy Agrochemical intermediates
3-Chloro-4-ethoxy-5-fluorobenzonitrile 1017778-99-2 C₉H₇ClFNO 199.61 3-chloro, 4-ethoxy, 5-fluoro Higher density, thermal stability Specialty chemical synthesis
4-Ethoxy-2,3-difluorobenzonitrile 126162-96-7 C₉H₇F₂NO 183.16 4-ethoxy, 2,3-difluoro Enhanced steric hindrance Advanced material precursors
3-Fluoro-4-(trifluoromethoxy)benzonitrile 886498-94-8 C₈H₄F₄NO 215.12 3-fluoro, 4-trifluoromethoxy High lipophilicity, strong electron withdrawal Drug discovery (CNS targets)

Key Research Findings

  • Electron Effects : The ethoxy group in 3-Ethoxy-4-fluorobenzonitrile donates electrons via resonance, while fluorine withdraws electrons inductively. This duality enhances its suitability for nucleophilic aromatic substitution compared to analogs like 3-Fluoro-4-methoxybenzonitrile, where methoxy’s smaller size increases polarity but reduces lipophilicity .
  • Steric and Positional Influences : 4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7) exhibits reduced reactivity in certain coupling reactions due to steric hindrance from adjacent fluorine atoms, unlike the less hindered 3-Ethoxy-4-fluorobenzonitrile .
  • Bioactivity Potential: Compounds like 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile (CAS 864063-09-2) demonstrate the impact of heterocyclic moieties on bioactivity, suggesting that 3-Ethoxy-4-fluorobenzonitrile’s simpler structure may prioritize synthetic utility over direct pharmacological action .

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